![molecular formula C21H29ClN2O3S B4295637 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295637.png)
1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine derivatives involves several key steps, including the preparation of adamantyl and piperazine frameworks, and their subsequent functionalization with sulfonyl and chloro-methoxyphenyl groups. The optimization of reaction conditions, such as solvent choice, temperature, and reagents, plays a crucial role in achieving high yields and selectivity. Studies on analogues, such as the preparation of compounds with adamantane and piperazine structures, provide insights into the synthetic strategies that could be applied to this compound (Raghupathi et al., 1991).
Molecular Structure Analysis
Quantum chemical calculations and spectroscopic methods, such as infrared and Raman spectroscopy, have been used to analyze the molecular structure of similar adamantyl-piperazine derivatives. These studies offer detailed insights into the energy levels, geometrical structure, and vibrational wavenumbers, elucidating the compound's stability and reactive sites. The molecular electrostatic potential map, along with HOMO and LUMO analyses, further contribute to understanding the electronic properties of these compounds (El-Emam et al., 2012).
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various heterocyclic compounds .
Mode of Action
It’s known that adamantane derivatives can react with various silylated heterocycles in the presence of a lewis acid to give corresponding n-adamantylated heterocycles . The adamantylation occurs at the position other than the expected nitrogen if α-position to the reacting lactim nitrogen was substituted .
Biochemical Pathways
The adamantylation of various silylated heterocycles suggests potential involvement in pathways related to these heterocycles .
Result of Action
The adamantylation of various silylated heterocycles suggests potential changes in the structure and function of these heterocycles .
Action Environment
The reaction of adamantane derivatives with various silylated heterocycles in the presence of a lewis acid suggests that the reaction conditions could potentially influence the compound’s action .
properties
IUPAC Name |
1-(1-adamantyl)-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3S/c1-27-19-3-2-18(22)11-20(19)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKLCXROMDWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.